molecular formula C18H16ClN5O2S B2775081 N-(3-acetylphenyl)-2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 905780-77-0

N-(3-acetylphenyl)-2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2775081
CAS No.: 905780-77-0
M. Wt: 401.87
InChI Key: HSGXJPKVTPDLPW-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C18H16ClN5O2S and its molecular weight is 401.87. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-acetylphenyl)-2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O2S/c1-11(25)12-5-4-6-13(9-12)21-16(26)10-27-18-23-22-17(24(18)20)14-7-2-3-8-15(14)19/h2-9H,10,20H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGXJPKVTPDLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, including its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is C18H16ClN5O2SC_{18}H_{16}ClN_{5}O_{2}S with a molecular weight of 401.87 g/mol. The structure features a triazole ring, which is significant for its biological activity.

PropertyValue
Molecular FormulaC18H16ClN5O2S
Molecular Weight401.87 g/mol
Purity≥ 95%

The biological activity of this compound is primarily attributed to its ability to inhibit specific cellular pathways involved in cancer progression and microbial resistance.

  • Anticancer Activity :
    • The compound has shown promising results in vitro against various cancer cell lines, including melanoma and chronic myeloid leukemia (CML) models. It induces apoptosis and autophagy, leading to cell death in resistant cancer cells .
    • A study reported that the compound led to significant tumor reduction in xenograft models, suggesting its potential as an effective anticancer agent .
  • Antimicrobial Activity :
    • Preliminary studies indicate that this compound may possess antimicrobial properties, potentially effective against both Gram-positive and Gram-negative bacteria. The presence of the triazole moiety is often linked to enhanced antibacterial effects .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the triazole ring and the presence of electron-withdrawing groups such as chlorine significantly enhance the compound's potency. The following points summarize key findings from SAR studies:

  • Chlorine Substitution : The introduction of a chlorine atom at the 2-position on the phenyl ring increases cytotoxicity.
  • Triazole Ring : Essential for maintaining biological activity; alterations can lead to loss of function.
  • Acetyl Group : The acetyl substitution on the phenyl ring contributes to improved solubility and bioavailability.

Case Studies

Several case studies highlight the efficacy of this compound:

  • In Vitro Studies :
    • A study evaluated the compound against various cancer cell lines using MTT assays. Results showed an IC50 value indicating effective inhibition of cell growth at low concentrations .
  • In Vivo Efficacy :
    • In animal models, significant reductions in tumor size were observed when treated with this compound compared to control groups. This suggests not only efficacy but also a favorable pharmacokinetic profile .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.